molecular formula C17H14O5S B5209640 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate

Cat. No.: B5209640
M. Wt: 330.4 g/mol
InChI Key: HNXLZGLIFVTXIK-UHFFFAOYSA-N
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Description

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate is a synthetic organic compound belonging to the class of chromen derivatives. This compound is characterized by the presence of a chromen core structure, which is a benzopyran ring system fused with a phenyl group and a methanesulfonate ester group. The chromen core is known for its diverse biological activities and is widely studied in medicinal chemistry.

Properties

IUPAC Name

(8-methyl-2-oxo-4-phenylchromen-7-yl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5S/c1-11-15(22-23(2,19)20)9-8-13-14(10-16(18)21-17(11)13)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXLZGLIFVTXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in reactors with precise temperature and pressure controls.

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonate group to a methyl group.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can penetrate cell membranes due to its lipophilic nature and interact with intracellular proteins and enzymes. It may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate is unique due to its specific substitution pattern on the chromen core, which imparts distinct chemical and biological properties. The presence of the methanesulfonate group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.

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